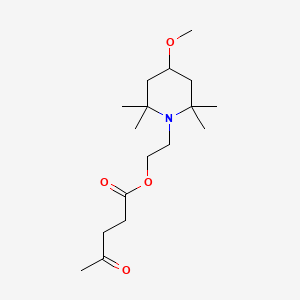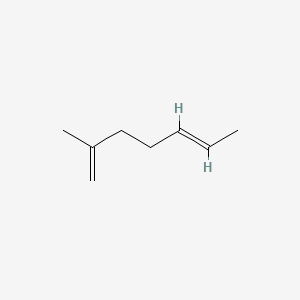
2-甲基-1,5-庚二烯
描述
2-Methyl-1,5-heptadiene (2M1,5HD) is a hydrocarbon molecule composed of two methyl groups and one heptadiene carbon-carbon double bond. It is a colorless liquid with a boiling point of 96 °C and a melting point of -45 °C. It is insoluble in water but soluble in organic solvents such as ether, acetone and ethanol. 2M1,5HD is a versatile intermediate in organic synthesis and is used in various applications in the chemical industry.
科学研究应用
1. 立构规整聚合物的合成
2-甲基-1,5-庚二烯已被用于新型立构规整聚合物的合成中。例如,它与某些催化体系的聚合可以产生具有独特结构的聚合物,如全同立构顺式-1,4 和间规立构反式-1,2 结构。这种应用对于开发具有特定机械和化学性质的新材料具有重要意义 (Boccia 等人,2013)。
2. 反应机理研究
2-甲基-1,5-庚二烯一直是了解复杂反应机理的研究对象。例如,研究了它参与光敏化立体定向环化过程的情况,以了解此类反应中中间体的电子态 (喜多和福井,1969)。
3. 有机化学研究
在有机化学领域,2-甲基-1,5-庚二烯已被用于研究各种重排反应。这些研究提供了有机化合物在不同条件下的行为见解,有助于更深入地了解有机合成和转化过程 (Ben-Efraim 和 Sondheimer,1969)。
4. 环聚合技术开发
该化合物对于推进环聚合技术至关重要。例如,它已被用于非共轭二烯的环聚合,从而生产聚(亚甲基-1,3-环烷烃),这是合成立体化学复杂聚合物的途径 (Edson 和 Coates,2009)。
5. 聚合反应探索
已探索其在聚合反应中的应用,用于合成功能性丙烯共聚物和嵌段共聚物。这些发展对创造具有特定功能特性的材料具有重要意义,为材料科学开辟了新途径 (Hustad 和 Coates,2002)。
作用机制
Target of Action
2-Methyl-1,5-heptadiene is a type of organic compound known as a diene . Dienes are hydrocarbons that contain two carbon-carbon double bonds . The primary targets of 2-Methyl-1,5-heptadiene are likely to be other organic compounds that can undergo reactions with dienes .
Mode of Action
The mode of action of 2-Methyl-1,5-heptadiene is primarily through cycloaddition reactions . One of the most common types of cycloaddition reactions that dienes undergo is the Diels-Alder reaction . In this reaction, a diene reacts with a compound containing a carbon-carbon double bond, known as a dienophile . The reaction results in the formation of a six-membered ring .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-1,5-heptadiene are likely to be those involving the synthesis of complex organic molecules. The Diels-Alder reaction, for example, is a key step in the synthesis of many natural products and pharmaceuticals .
Result of Action
The result of the action of 2-Methyl-1,5-heptadiene is the formation of new organic compounds through cycloaddition reactions . These reactions can lead to the synthesis of a wide variety of complex molecules, including natural products and pharmaceuticals .
Action Environment
The action of 2-Methyl-1,5-heptadiene can be influenced by various environmental factors. For example, the rate of Diels-Alder reactions can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of catalysts can also significantly increase the rate of these reactions .
安全和危害
生化分析
Biochemical Properties
2-Methyl-1,5-heptadiene plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific reaction products. The nature of these interactions can vary, but they often involve the binding of 2-Methyl-1,5-heptadiene to active sites on enzymes, altering their catalytic activity .
Cellular Effects
The effects of 2-Methyl-1,5-heptadiene on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyl-1,5-heptadiene may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can interact with cell surface receptors, triggering signaling cascades that alter cellular behavior .
Molecular Mechanism
At the molecular level, 2-Methyl-1,5-heptadiene exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, 2-Methyl-1,5-heptadiene may bind to the active site of an enzyme, preventing its normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. Alternatively, it may enhance the activity of certain enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,5-heptadiene can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-Methyl-1,5-heptadiene may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Methyl-1,5-heptadiene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 2-Methyl-1,5-heptadiene can exhibit toxic or adverse effects, impacting the health and function of the organism .
Metabolic Pathways
2-Methyl-1,5-heptadiene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Methyl-1,5-heptadiene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, 2-Methyl-1,5-heptadiene may bind to lipid transport proteins, facilitating its movement across cell membranes and its distribution within lipid-rich regions of the cell .
Subcellular Localization
The subcellular localization of 2-Methyl-1,5-heptadiene can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Methyl-1,5-heptadiene may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. These interactions can influence the compound’s biochemical activity and its effects on cellular processes .
属性
IUPAC Name |
(5E)-2-methylhepta-1,5-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRFDPUBWVICN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41044-63-7, 6766-54-7 | |
| Record name | trans-2-Methyl-1,5-heptadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,5-heptadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



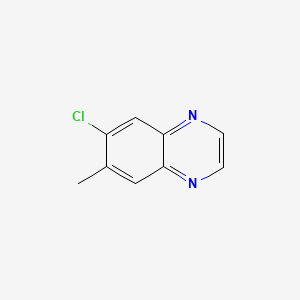

![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)
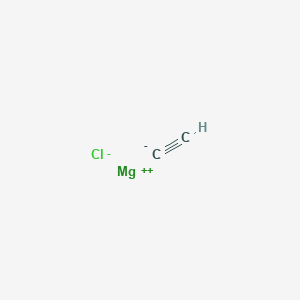
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

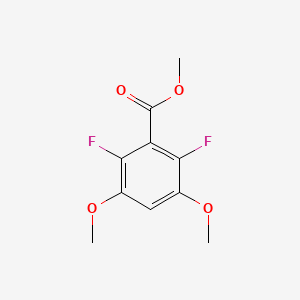
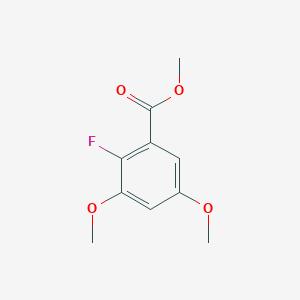
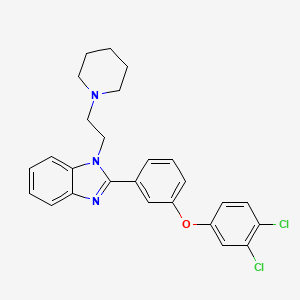

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)
